1,3-Diphenyl-5-methylthio-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Science
Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in modern chemical science. wikipedia.org Their versatile structure serves as a privileged scaffold in the development of a wide array of functional molecules. researchgate.net In medicinal chemistry, the pyrazole nucleus is a key component in numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. nih.govnih.govekb.eg Commercially successful drugs such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant (B1662492) feature a pyrazole core, underscoring the therapeutic importance of this heterocyclic system.
Beyond pharmaceuticals, pyrazole derivatives have made significant inroads into agrochemicals, serving as potent herbicides, insecticides, and fungicides. mdpi.com Their utility also extends to materials science, where they are investigated for applications in dyes, fluorescent probes, and as ligands in coordination chemistry. nih.gov The continued exploration of pyrazole chemistry promises to yield novel compounds with enhanced activities and tailored properties for a multitude of scientific and technological applications. mdpi.com
Overview of 1,3,5-Trisubstituted Pyrazole Scaffolds
Among the various classes of pyrazole derivatives, 1,3,5-trisubstituted pyrazoles are of particular interest to synthetic chemists. The arrangement of substituents at these three positions allows for fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological activity and physical characteristics. The synthesis of these scaffolds is often achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov
A common and effective method for creating 1,3,5-trisubstituted pyrazoles involves the reaction of 1,3-diketones with hydrazines. rsc.org Another significant synthetic route is the 1,3-dipolar cycloaddition of nitrile imines with alkenes or alkynes, which provides a powerful method for forming the pyrazole ring with controlled regioselectivity. nih.govunisi.it The versatility in synthetic approaches allows for the introduction of a wide variety of functional groups at the 1, 3, and 5-positions, leading to a vast chemical space for exploration.
Research Context for 1,3-Diphenyl-5-methylthio-1H-pyrazole
The specific compound, this compound, emerges from the rich field of 1,3,5-trisubstituted pyrazoles. Its structure, featuring two phenyl groups at positions 1 and 3, and a methylthio group at position 5, suggests a compound with distinct chemical properties. The phenyl groups contribute to the molecule's hydrophobicity and potential for pi-stacking interactions, which can be crucial for biological receptor binding. The methylthio group at the 5-position is of particular interest as sulfur-containing heterocycles often exhibit unique reactivity and biological activities.
The synthesis of this compound can be logically achieved through the reaction of 3-(methylthio)-1,3-diphenyl-2-propen-1-one with phenylhydrazine (B124118). nih.gov This reaction is a classic example of pyrazole synthesis where the hydrazine derivative reacts with an α,β-unsaturated ketone to form the heterocyclic ring. The presence of the methylthio group can influence the regioselectivity of the cyclization reaction.
While extensive research on this specific molecule is not widely documented in publicly available literature, its structural motifs are present in compounds that have been investigated for various applications. For instance, pyrazoles bearing a methylthio group have been explored for their pharmacological potential. researchgate.net Similarly, 1,3-diphenyl-1H-pyrazole derivatives have been the subject of numerous studies in medicinal and materials chemistry. nih.govnih.govekb.eg Therefore, this compound represents an interesting target for synthesis and further investigation to explore its potential biological and material properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66040-87-7 |
|---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-methylsulfanyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
LXLHBNBFXRIZAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diphenyl 5 Methylthio 1h Pyrazole and Its Analogues
Classical and Contemporary Cyclocondensation Strategies
Cyclocondensation reactions represent the most fundamental and widely used approach for constructing the pyrazole (B372694) ring. These methods typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
The reaction between 1,3-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole synthesis, is a cornerstone of pyrazole chemistry. nih.govnih.govjk-sci.com This method involves the condensation of a β-diketone, or a related 1,3-dielectrophile, with a hydrazine to form the pyrazole ring. mdpi.com The synthesis of 1,3-diphenyl-5-methylthio-1H-pyrazole via this route would conceptually involve the reaction of phenylhydrazine (B124118) with a 1,3-dicarbonyl precursor bearing a phenyl group at the 1-position and a methylthio group at the 3-position.
The regioselectivity of the condensation can be a significant challenge when using unsymmetrical 1,3-dicarbonyls, as two isomeric pyrazole products can be formed. nih.govnih.gov The outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions. nih.gov For instance, when an aryl group and an alkyl group are the substituents, the reaction often favors the formation of the regioisomer where the substituted nitrogen of the hydrazine is adjacent to the alkyl-substituted carbon. nih.gov
Contemporary advancements in this area focus on improving efficiency and controlling regioselectivity. The use of catalysts such as nano-ZnO has been shown to promote the condensation reaction, offering excellent yields and shorter reaction times. nih.gov Furthermore, iodine has been employed as a halogenating agent to enhance the cyclization process in reactions involving substrates like ethyl acetoacetate (B1235776) and oxamic acid thiohydrazides, leading to functionalized pyrazoles under mild conditions. nih.govrsc.org
Table 1: Examples of Catalysts and Conditions in Knorr Pyrazole Synthesis
| Catalyst/Promoter | Substrates | Key Advantage(s) | Reference(s) |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Green protocol, excellent yield (95%), short reaction time | nih.gov |
| Iodine (I₂) / TsOH | 1,3-Dicarbonyls, Oxamic acid thiohydrazides | Promotes cascade reaction, mild conditions | nih.govrsc.org |
| No Catalyst (Conventional) | 1,3-Diketones, Hydrazines | Well-established, straightforward procedure | nih.govjk-sci.commdpi.com |
Another classical route to pyrazoles involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine derivatives. nih.govnih.gov This reaction typically proceeds through an initial Michael addition followed by cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole ring. nih.govmdpi.com The intermediate product is often a pyrazoline, which requires an oxidation step to afford the final pyrazole. nih.gov
For the synthesis of a this compound analogue, a suitable starting material would be an α,β-ethylenic ketone incorporating a phenyl group and a methylthio group at the appropriate positions. The reaction with phenylhydrazine would lead to the desired 1,3,5-trisubstituted pyrazole framework. This method's versatility has been demonstrated in the synthesis of various pyrazole hybrids, including those linked to other heterocyclic systems like thiophene. nih.gov The use of catalysts like copper triflate in ionic liquids has been shown to improve the efficiency of this condensation, providing excellent yields. nih.gov
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. researchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile.
The [3+2] cycloaddition of nitrilimines with alkynes is a direct and efficient route to fully substituted pyrazoles. researchgate.net Nitrilimines are transient 1,3-dipoles that are typically generated in situ. A common method for their generation is the base-induced dehydrohalogenation of hydrazonoyl halides. researchgate.net
To synthesize this compound, diphenylnitrilimine would be generated from N-phenylbenzenecarbohydrazonoyl chloride in the presence of a base. This highly reactive intermediate would then undergo a cycloaddition reaction with a dipolarophile such as an alkyne bearing a methylthio group (e.g., methylthioacetylene). This strategy offers a high degree of control over the substitution pattern of the resulting pyrazole. researchgate.net
The reaction of diazo compounds with alkynes is another well-established 1,3-dipolar cycloaddition method for pyrazole synthesis. nih.gov Diazoalkanes can serve as the 1,3-dipole, reacting with various alkynes to form the pyrazole ring. nih.gov One-pot approaches have been developed where the diazo compounds are generated in situ from precursors like tosylhydrazone salts, enhancing the operational simplicity of the method. nih.gov
The synthesis of the target compound could be envisioned through the reaction of a diaryldiazomethane, such as diphenyldiazomethane, with an alkyne substituted with a methylthio group. Alternatively, multicomponent reactions involving aldehydes, reagents that generate diazo compounds (like the Bestmann–Ohira reagent), and functionalized alkynes can provide access to complex pyrazole structures. nih.gov
Transition-Metal Catalyzed Synthetic Routes
Modern synthetic organic chemistry has seen the emergence of transition-metal catalysis as a powerful tool for the construction of heterocyclic systems, offering novel reaction pathways with high efficiency and selectivity. Several metal-catalyzed methods have been developed for the synthesis of pyrazoles.
These strategies often involve multicomponent reactions where the pyrazole ring is assembled in a single pot from simple starting materials. Metals such as palladium, copper, and rhodium have been successfully employed to catalyze various transformations leading to pyrazoles. For example, palladium can catalyze four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides. organic-chemistry.org Copper-catalyzed methods include aerobic oxidative cycloadditions and condensations under acid-free conditions, which are advantageous from a green chemistry perspective. organic-chemistry.org
Table 2: Overview of Transition-Metal Catalyzed Pyrazole Syntheses
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |
| Palladium | Four-component coupling/Carbonylation | Terminal alkyne, Hydrazine, CO, Aryl iodide | Builds complexity rapidly from simple precursors | nih.govorganic-chemistry.org |
| Copper | Aerobic oxidative [3+2] cycloaddition | N,N-disubstituted hydrazines, Alkynoates | Uses air as a green oxidant, high atom economy | organic-chemistry.org |
| Rhodium | Addition-cyclization | Hydrazines, Alkynes | Mild reaction conditions, involves C-N bond cleavage | organic-chemistry.org |
| Copper | Condensation | 1,3-Diketones, Hydrazines | Acid-free conditions, short reaction time | organic-chemistry.org |
These catalyzed reactions provide alternative and often more efficient routes to substituted pyrazoles compared to classical methods, expanding the toolkit available for synthesizing complex molecules like this compound and its analogues.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of functionalized pyrazoles. researchgate.net The Suzuki-Miyaura reaction, in particular, is a versatile method for arylating heterocyclic rings. researchgate.net This methodology is effective for synthesizing 4-substituted-1H-pyrazole-3,5-diamines by coupling 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using a XPhos Pd G2 precatalyst. rsc.org The reaction demonstrates broad substrate scope, accommodating electron-rich, electron-deficient, and sterically hindered boronic acids. rsc.org
The utility of this approach extends to unprotected nitrogen-rich heterocycles, including pyrazoles, indazoles, and benzimidazoles, which are often challenging substrates due to the inhibitory effects of acidic N-H groups on the catalyst. nih.gov Optimized conditions using specific precatalysts allow for the successful coupling of these substrates under mild conditions, yielding good to excellent results. nih.gov Furthermore, microwave-assisted Suzuki-Miyaura reactions have been developed for the efficient C3-arylation of brominated pyrazolo[1,5-a]pyrimidin-5-ones, a reaction that can be hampered by debromination side reactions without the proper catalyst system. nih.govrsc.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | P2 Precatalyst | K₃PO₄, Dioxane/H₂O, 100 °C, 15 h | 3-(Indol-5-yl)indazole | 95% | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₂CO₃, Dioxane/H₂O, 80 °C | 4-Phenyl-3,5-dinitro-1H-pyrazole | 98% | rsc.org |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃, Dioxane, 110 °C (Microwave) | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 94% | nih.govrsc.org |
| 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 100 °C | 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | 56% | nih.gov |
Copper-Catalyzed Oxidative Cyclization Reactions
Copper-catalyzed reactions offer an economical and efficient alternative for pyrazole synthesis. rsc.org These methods often proceed via oxidative cyclization pathways, utilizing inexpensive copper salts and environmentally friendly oxidants like air or O₂. rsc.orgmdpi.com One such strategy involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, where a copper(I) salt catalyzes a process involving a hydrazonyl radical, subsequent cyclization, and a C=C bond cleavage. mdpi.comacs.org This approach is noted for its operational simplicity and broad substrate compatibility under mild conditions. acs.org
Another versatile copper-catalyzed method is the relay oxidation of oxime acetates, amines, and aldehydes. rsc.org This cascade reaction involves copper-promoted N–O bond cleavage and the formation of multiple C–C, C–N, and N–N bonds to generate pyrazoles, using a copper-oxygen system for the final oxidative dehydrogenation step. rsc.org This atom- and step-economical process provides a novel route to various substituted pyrazoles. rsc.org Copper catalysts have also proven effective for the condensation of 1,3-diketones with arylhydrazines at room temperature without the need for an acid co-catalyst, which is a requirement in many traditional methods. lookchem.com
Table 2: Selected Copper-Catalyzed Pyrazole Synthesis Reactions
| Starting Materials | Catalyst | Oxidant/Conditions | Product Type | Yield (%) | Reference |
| β,γ-Unsaturated Hydrazones | CuOTf | O₂ (1 atm), DCE, 80 °C | 1,3,5-Trisubstituted Pyrazoles | Up to 90% | mdpi.comacs.org |
| Oxime Acetates, Amines, Aldehydes | Cu(OAc)₂ | O₂ (balloon), Air, MeCN, 80 °C | 1,3- and 1,3,4-Substituted Pyrazoles | Not specified | rsc.org |
| Phenylhydrazone and Maleimide | CuCl | Air, DMSO, 80 °C | Pyrrolo[3,4-c]pyrazole derivatives | 86% | mdpi.commdpi.com |
| 1,3-Diketones and Arylhydrazines | Cu(NO₃)₂·3H₂O | CH₃CN, Room Temp, 1 h | 1-Aryl-3,4,5-substituted Pyrazoles | Up to 95% | lookchem.com |
Iron-Catalyzed Regioselective Synthesis
Iron, being an earth-abundant and low-cost metal, presents an attractive option for catalysis in organic synthesis. Iron-catalyzed routes for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles have been developed from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.orgresearchgate.net In one method, ferric nitrate (B79036) catalyzes the cyclization of hydrazones and 1,2-diols under neat (solvent-free) and ligand-free conditions. researchgate.net The reaction uses potassium persulfate to oxidize the diol, which then reacts with the hydrazone to selectively produce the desired pyrazole isomers. researchgate.net This one-pot transformation is notable for its mild conditions and tolerance to air. researchgate.net
The reaction can also be achieved using an FeCl₃/TBHP system, which is proposed to oxidize the vicinal diol to an α-hydroxy carbonyl compound in situ. researchgate.net This intermediate then reacts with the hydrazone to afford the pyrazole product regioselectively. researchgate.net These methods provide a practical and efficient pathway to a wide range of substituted pyrazoles from readily available starting materials. organic-chemistry.org
Table 3: Iron-Catalyzed Regioselective Synthesis of Pyrazoles
| Hydrazone Source | Diol Reactant | Catalyst/Oxidant | Conditions | Product Type | Reference |
| Diarylhydrazones | Vicinal diols | Iron catalyst | Not specified | 1,3- and 1,3,5-Substituted Pyrazoles | organic-chemistry.org |
| Hydrazones | 1,2-Diols | Ferric nitrate / Potassium persulfate | Neat, Ligand-free | 1,3- and 1,3,5-Substituted Pyrazoles | researchgate.netdaneshyari.com |
| Hydrazones of carbaldehyde | Vicinal diols | FeCl₃ / TBHP | Acetylacetone ligand | Regioselective Pyrazoles | researchgate.net |
Ruthenium-Catalyzed Hydrogen Transfer Reactions
Ruthenium-catalyzed hydrogen transfer reactions offer a powerful and atom-economical method for synthesizing pyrazoles. researchgate.netnih.gov This strategy often utilizes 1,3-diols or β-hydroxy ketones as precursors, which undergo dehydrogenation to form a 1,3-dicarbonyl intermediate in situ. organic-chemistry.orgresearchgate.net This intermediate then condenses with a hydrazine to form the pyrazole ring. nih.gov The process is considered a "borrowing hydrogen" or "hydrogen autotransfer" reaction, where the catalyst temporarily removes hydrogen from the substrate and then returns it in a later step of the catalytic cycle.
A combination of RuH₂(PPh₃)₃CO and Xantphos has been identified as a particularly effective catalytic system for the coupling of 2-alkyl-1,3-diols with alkyl hydrazines, using crotononitrile (B213123) as a hydrogen acceptor. researchgate.net This methodology allows for the regioselective synthesis of 1,4-disubstituted pyrazoles. organic-chemistry.orgnih.gov More recently, ruthenium catalysis has been applied to the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines to produce 2-pyrazolines, which are precursors to pyrazoles. acs.org This green process is highly selective and produces only water and hydrogen gas as byproducts. acs.org
Table 4: Ruthenium-Catalyzed Synthesis of Pyrazole Derivatives
| Substrate | Hydrazine | Catalyst System | Conditions | Product Type | Reference |
| 1,3-Diols | Alkyl hydrazines | RuH₂(PPh₃)₃CO / Xantphos | Crotononitrile (H₂ acceptor) | 1,4-Disubstituted Pyrazoles | organic-chemistry.orgresearchgate.net |
| β-Hydroxy ketones | Alkyl hydrazines | Not specified | Not specified | Unsymmetrical Pyrazoles | organic-chemistry.orgnih.gov |
| Allylic alcohols | Hydrazines | Ru₃(CO)₁₂ / NHC-phosphine-phosphine ligand | Acceptorless (produces H₂ and H₂O) | 2-Pyrazolines | acs.org |
Green Chemistry and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds like pyrazoles. The focus is on reducing waste, avoiding hazardous solvents, minimizing energy consumption, and using catalysts that are abundant and non-toxic. dergipark.org.tr
Catalyst-Free and Environmentally Benign Conditions
Significant progress has been made in developing catalyst-free synthetic routes to pyrazoles under environmentally benign conditions. bohrium.com One prominent approach is the 1,3-dipolar cycloaddition of diazo compounds (generated in situ from N-tosylhydrazones) with alkynes. rsc.org This reaction can be performed without a catalyst, often by simply heating the reactants together, sometimes in the absence of any solvent. rsc.org For instance, the reaction of trimethylsilyl (B98337) diazomethane (B1218177) with alkynes can proceed at room temperature or with gentle heating to afford pyrazoles after the evaporation of excess reagents. rsc.org
The use of green solvents like water or ethanol, or conducting reactions under solvent-free conditions, is a cornerstone of this approach. bohrium.comeurekaselect.com An efficient, catalyst-free, one-pot synthesis of pyrazolo-quinolin-5-ones has been achieved using ultrasound irradiation in ethanol. bohrium.com Similarly, aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes have been synthesized via a pseudo-five-component reaction in water, also assisted by ultrasound. bohrium.com These methods are characterized by simple work-up procedures, rapid reaction times, and excellent yields, often without the need for chromatographic purification. bohrium.com A temperature-controlled divergent synthesis allows for the creation of either pyrazoles or 1-tosyl-1H-pyrazoles from common starting materials in ethanol, simply by adjusting the reaction temperature, avoiding any transition-metal catalyst. nih.govmdpi.com
Table 5: Examples of Catalyst-Free and Green Synthesis of Pyrazoles
| Reactants | Conditions | Solvent | Product Type | Yield (%) | Reference |
| Diazo compound + Alkyne | Heating at 80 °C | Solvent-free | Substituted Pyrazole | Not specified | rsc.org |
| 5-Amino-3-methyl-1-phenylpyrazole + Aldehyde + Dimedone | Ultrasound irradiation | Ethanol | Tetrahydro-1H-pyrazolo-[3,4-b]-quinolin-5-one | High | bohrium.com |
| β-Keto ester + Phenylhydrazine + Benzaldehyde | Ultrasound irradiation, Room Temp, 5-8 min | Aqueous Ethanol | bis-3-Methyl-1-phenyl-1H-pyrazol-5-ol | 92-99% | bohrium.com |
| α,β-Alkynic Hydrazone | 120 °C | Ethanol | Pyrazole | 91% | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. dergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity by minimizing the formation of byproducts. ijset.inresearchgate.net
This technique has been successfully applied to the synthesis of a wide range of pyrazole derivatives. For example, 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles were synthesized via the cyclization of chalcones with hydrazine hydrate (B1144303) under microwave irradiation for just 10 minutes, a significant acceleration compared to traditional methods. nih.gov Similarly, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile was achieved in 10 minutes at 120 °C with an 89% yield using a microwave-assisted, one-pot, three-component reaction. ijset.in Microwave heating has also been effectively combined with other synthetic strategies, such as Suzuki-Miyaura cross-coupling reactions, to facilitate challenging transformations. nih.gov The efficiency, speed, and potential for solvent-free conditions make microwave-assisted synthesis a highly attractive and sustainable protocol for preparing pyrazole analogues. dergipark.org.trresearchgate.net
Table 6: Comparison of Microwave-Assisted vs. Conventional Pyrazole Synthesis
| Reaction Type | Conditions (Microwave) | Conditions (Conventional) | Yield (Microwave) | Yield (Conventional) | Reference |
| Cyclization of Chalcone and Hydrazine | 280 W, 10 min | Not specified | High | Not specified | nih.gov |
| Three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 120 °C, 10 min | Not specified | 89% | Not specified | ijset.in |
| Synthesis of 1,3-diphenyl-2-pyrazolines | Not specified | Not specified | High yields, short time | Longer time | researchgate.net |
| Synthesis of pyrano[2,3-c]pyrazoles | Not specified | 5 h at 65-70 °C | Not specified | 81-91% | nih.gov |
Ultrasound-Assisted Synthesis
The application of ultrasound irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a powerful green chemistry tool. This technique utilizes the energy from acoustic cavitation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
In the synthesis of pyrazole analogues, ultrasound has been effectively employed. For instance, a green and efficient one-pot synthesis of 1,3-diphenylpyrazole-based spirooxindolopyrrolizidines has been developed using an ionic liquid ([Bmim]BF4) under ultrasonication. rsc.org This method highlights the benefits of combining ultrasound with other green chemistry principles, such as the use of recyclable ionic liquids, to produce complex heterocyclic systems with high yields in a reduced timeframe. rsc.org
Another study demonstrates the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine using a Cu(I) catalyst under ultrasound irradiation at 60 ºC. asianpubs.org The reaction times were significantly reduced to 75-90 minutes, with a notable improvement in yields compared to conventional heating methods. asianpubs.org Similarly, ultrasound irradiation has been used in the multicomponent synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids, achieving high yields (91–97%) in short reaction times (55–65 minutes) at 50 °C. mdpi.com These findings underscore the capacity of ultrasound to enhance reaction rates and efficiency in the synthesis of diverse pyrazole-containing molecules. asianpubs.orgmdpi.com
Table 1: Examples of Ultrasound-Assisted Synthesis of Pyrazole Analogues
| Product | Reactants | Catalyst/Medium | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| 1,3-Diphenylpyrazole-based spirooxindolopyrrolizidines | Isatin, L-proline, (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile | [Bmim]BF4 | Ultrasonication | High | rsc.org |
| 1,5-Disubstituted pyrazoles | α,β-Unsaturated cyanoester, Phenyl hydrazine | 10 mol % Cu(I) / Sodium ethoxide | 60 ºC, 75-90 min, Ultrasound | High | asianpubs.org |
Mechanochemical Techniques
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. This technique is particularly aligned with the principles of green chemistry.
The synthesis of 4H-pyrano[2,3-c]pyrazoles, a class of pyrazole derivatives, has been successfully achieved using a one-pot, four-component reaction under solvent-free grinding conditions at room temperature. nih.gov In this method, a mixture of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is ground with a nanocatalyst using a mortar and pestle. nih.gov This approach not only eliminates the need for solvents but also simplifies the work-up procedure, reduces waste, and often leads to excellent yields in very short reaction times (10-25 minutes). nih.gov The use of grinding is effective in bringing the reactants into close contact, facilitating the reaction cascade required to build the complex pyrazole-fused ring system. nih.gov
Nanocatalyst Applications (e.g., Nano-ZnO)
Nanocatalysts have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier recovery compared to their bulk counterparts. researchgate.netnih.gov
Nano-zinc oxide (Nano-ZnO) has proven to be a particularly effective, inexpensive, and reusable catalyst for the synthesis of various pyrazole analogues. nih.gov An efficient one-pot, four-component synthesis of 6-amino-3-methyl-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles utilizes a nano-ZnO catalyst in an aqueous medium. researchgate.net This method is lauded for its green credentials, employing water as a solvent and a recyclable heterogeneous catalyst. researchgate.net The optimal amount of nano-ZnO was found to be 25 mg for a 1 mmol scale reaction, leading to excellent product yields in as little as 10-20 minutes at room temperature. nanomaterchem.com
Other nanocatalysts have also been successfully applied. For instance, nano-TiO2 has been used as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles via the condensation of 1,3-diketones and hydrazines under solvent-free conditions at 60 °C. lew.ro Magnetic nanoparticles, such as CoFe2O4@SiO2@CPTES@Melamine, have been developed for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles. samipubco.com These catalysts offer the significant advantage of being easily separable from the reaction mixture using an external magnet, allowing for simple recovery and reuse without a significant loss of activity. samipubco.com
Table 2: Application of Nanocatalysts in Pyrazole Synthesis
| Catalyst | Product Type | Reaction | Conditions | Advantages | Ref |
|---|---|---|---|---|---|
| Nano-ZnO | Pyranopyrazoles | Four-component reaction | Water, Room Temp, 10-20 min | High yield, Green solvent, Recyclable catalyst | researchgate.netnanomaterchem.com |
| Nano-TiO2 | 1,3,5-Substituted pyrazoles | Condensation of 1,3-diketones and hydrazines | Solvent-free, 60 °C | Reusable catalyst, Simple method | lew.ro |
| Ag/La-ZnO core-shell | 4H-Pyrano[2,3-c]pyrazoles | Four-component reaction | Solvent-free grinding, Room Temp | High efficiency, Short reaction time, Reusable | nih.gov |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org They allow for the rapid construction of complex molecules from simple precursors, making them ideal for generating libraries of compounds. samipubco.com
The synthesis of pyrazoles is well-suited to MCR strategies. A straightforward, one-pot, three-component coupling of 4-oxo-4H-chromene-3-carbaldehyde, hydroxylamine (B1172632) hydrochloride, and hydrazonoyl chlorides has been reported to yield 1,3,4-trisubstituted pyrazoles in good to excellent yields at room temperature. researchgate.net This approach exemplifies the power of MCRs to create highly functionalized pyrazoles in a single step. researchgate.netresearchgate.net
The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, has been adapted into MCR formats. beilstein-journals.orgnih.gov By generating the 1,3-dicarbonyl compound in situ from an enolate and a carboxylic acid chloride, a consecutive three-component synthesis of pyrazoles can be achieved. beilstein-journals.orgnih.gov Similarly, four-component reactions involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate are widely used for the synthesis of pyranopyrazole derivatives, often facilitated by nanocatalysts. nih.govresearchgate.net These MCRs provide a convergent and efficient pathway to complex, fused-ring pyrazole systems.
Stereoselective and Regioselective Synthetic Considerations
The control of regioselectivity is a critical challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of two possible regioisomers. nih.gov
The 1,3-dipolar cycloaddition reaction between nitrilimines (generated in situ from hydrazonoyl halides) and alkenes or alkynes is a powerful method for pyrazole synthesis. However, it can also suffer from a lack of regioselectivity. mdpi.com To address this, a highly regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been developed via an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction. The proposed mechanism involves the reaction of a nitrilimine with the enolate form of an enaminone, which proceeds through a regioselective cycloaddition. mdpi.com
MCR strategies have also been designed to overcome regioselectivity issues. For example, the limitations in the regioselectivity of cyclocondensation with 1,3-dicarbonyls can be surmounted by using α,β-unsaturated ketones in an addition-cyclocondensation sequence. beilstein-journals.org Furthermore, a one-pot condensation reaction for synthesizing highly functionalized phenylaminopyrazoles demonstrated that the reaction conditions were crucial for controlling the chemo- and regio-selectivity outcome. nih.gov By carefully choosing between a one-pot or a stepwise protocol, the formation of specific isomers could be favored. nih.gov The development of regioselective methods, often guided by mechanistic understanding and careful selection of substrates and catalysts, is essential for the efficient synthesis of specific, well-defined pyrazole derivatives. mdpi.comthieme.de
Chemical Transformations and Functionalization of the Pyrazole Ring
Reactivity Patterns of the Pyrazole (B372694) Nucleus
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structure possesses both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). chemicalbook.com The presence of these nitrogen atoms makes the pyrazole ring electron-deficient, particularly at the C3 and C5 positions, while the C4 position remains relatively electron-rich. chemicalbook.comimperial.ac.uk Consequently, the pyrazole nucleus is generally susceptible to electrophilic attack at the C4 position. chemicalbook.com
Key reactivity patterns include:
Electrophilic Substitution: Due to the higher electron density at the C4 position, electrophilic substitution reactions such as halogenation, nitration, and sulfonation predominantly occur at this site. globalresearchonline.net For instance, pyrazoles undergo nitration at the C4 position under acidic conditions. globalresearchonline.net
N-Alkylation and N-Acylation: The lone pair of electrons on the pyridine-like N2 atom allows for reactions with electrophiles. However, in 1,3-Diphenyl-5-methylthio-1H-pyrazole, the N1 position is already substituted with a phenyl group.
Basicity and Acidity: Pyrazole itself is a weak base, with the pyridine-like nitrogen being the site of protonation. imperial.ac.uk The N1-H of an unsubstituted pyrazole is weakly acidic. nih.gov The substitution pattern in this compound modifies these properties.
Resistance to Oxidation and Reduction: The pyrazole ring is generally stable against oxidation and reduction, though side-chain substituents can be modified. globalresearchonline.net
The phenyl groups at N1 and C3 influence the reactivity by withdrawing electron density from the ring, further affecting the regioselectivity of substitution reactions.
Derivatization at the 5-Methylthio Position
The methylthio (-SCH3) group at the C5 position is a key functional handle for further molecular elaboration. Its presence offers several avenues for derivatization:
Oxidation: The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations alter the electronic properties of the pyrazole ring, with the sulfonyl group being a strong electron-withdrawing group. This can, in turn, influence the reactivity of the pyrazole core in subsequent reactions.
Nucleophilic Displacement: The methylthio group can be a leaving group in nucleophilic substitution reactions, particularly after its conversion to a more reactive methylsulfonyl group (-SO2CH3). This allows for the introduction of a variety of nucleophiles at the C5 position, leading to diverse C5-functionalized pyrazoles.
Thioether Chemistry: The sulfur atom can participate in reactions typical of thioethers, offering further possibilities for functionalization. The methylthio group has been shown to facilitate photoinduced denitrogenation in related tetrazole systems by red-shifting the UV absorbance. nih.gov
These derivatization strategies at the 5-methylthio position are crucial for synthesizing analogs with modified properties and for building more complex molecular architectures.
Functionalization at the 1, 3, and 4-Positions of the Pyrazole Ring
While the N1 and C3 positions of the target molecule are already substituted with phenyl groups, the C4 position remains a prime site for electrophilic substitution.
Table 1: Key Functionalization Reactions at the C4 Position
| Reaction | Reagents | Product | Reference |
| Vilsmeier-Haack Formylation | POCl3, DMF | 4-Formyl-1,3-diphenyl-5-methylthio-1H-pyrazole | mdpi.com |
| Nitration | HNO3/H2SO4 | 4-Nitro-1,3-diphenyl-5-methylthio-1H-pyrazole | globalresearchonline.net |
| Halogenation | NBS, NCS | 4-Bromo/Chloro-1,3-diphenyl-5-methylthio-1H-pyrazole | globalresearchonline.net |
| Acylation | Acyl chloride, Lewis acid | 4-Acyl-1,3-diphenyl-5-methylthio-1H-pyrazole | rsc.org |
The Vilsmeier-Haack reaction, for example, introduces a formyl group at the C4 position, which can then serve as a versatile intermediate for further transformations. mdpi.com Similarly, nitration and halogenation introduce electron-withdrawing groups that can modulate the biological activity of the resulting compounds or act as handles for cross-coupling reactions. Acylation reactions provide a route to pyrazole-containing ketones, which are also valuable synthetic intermediates. rsc.org The phenyl groups at N1 and C3, while blocking those positions, play a crucial role in directing these electrophilic substitutions to the C4 position.
Cyclization Reactions to Form Fused Heterocyclic Systems
The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems, leading to molecules with extended π-systems and potentially novel biological activities.
Pyrazolo[3,4-d]pyridazines can be synthesized from appropriately functionalized pyrazole precursors. A common strategy involves the cyclization of a pyrazole derivative bearing carbonyl or related functional groups at the C4 and C5 positions with hydrazine (B178648) or its derivatives. For instance, a 4-formyl-5-carboxypyrazole derivative can react with hydrazine hydrate (B1144303) to form the fused pyridazinone ring. The synthesis of pyrazolo[3,4-c]pyridazine derivatives has been achieved through the cyclization of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with hydrazine hydrate or N-monosubstituted hydrazines. nih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. mdpi.com While this compound does not possess a 5-amino group, it can be envisioned that derivatization of the C4 and C5 positions could lead to intermediates suitable for cyclization into this fused system. For example, a 4-cyano-5-aminopyrazole derivative can undergo cyclization to form pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.gov Another approach involves the condensation of 5-aminopyrazoles with enaminones or chalcones. nih.govresearchgate.net
Hybrid molecules incorporating both pyrazole and thiazole (B1198619) or oxadiazole rings are of significant interest.
Pyrazolo-Thiazole Hybrids: The synthesis of these hybrids can be achieved by constructing the thiazole ring onto a pyrazole scaffold. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net A pyrazole derivative containing a thioamide moiety or an α-haloketone function could be a key intermediate. For instance, a 4-acetylpyrazole (B2715411) derivative can serve as a precursor for the synthesis of pyrazole-containing 1,3-thiazines. researchgate.net
Pyrazolo-Oxadiazole Hybrids: 1,3,4-Oxadiazoles are often synthesized from hydrazides. A pyrazole-4-carbohydrazide, derived from the corresponding 4-formyl or 4-carboxy derivative of this compound, could be cyclized with various reagents like triethyl orthoformate or carbon disulfide to form a pyrazolyl-oxadiazole. nih.gov The synthesis of such hybrids often starts from a carbohydrazide (B1668358) derivative of the core heterocycle. nih.govresearchgate.net
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "1,3-Diphenyl-5-methylthio-1H-pyrazole," both ¹H and ¹³C NMR would be essential for confirming its structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons in "this compound." The spectrum would be expected to show distinct signals for the protons of the two phenyl rings, the methyl group of the methylthio substituent, and the lone proton on the pyrazole (B372694) ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. For "this compound," the ¹³C NMR spectrum would display distinct signals for each unique carbon atom, including the carbons of the pyrazole ring, the two phenyl rings, and the methyl group of the methylthio substituent. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.
Specific, experimentally determined ¹³C NMR data for "this compound" is not currently available in surveyed literature. A detailed analysis of such a spectrum would be crucial for confirming the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of "this compound," the IR spectrum would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and C-S stretching of the methylthio group.
Although a published IR spectrum for this specific compound is not available, the presence and position of these characteristic bands would serve as a key diagnostic tool for confirming the presence of the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. "this compound" possesses multiple chromophores, including the phenyl groups and the pyrazole ring, which would lead to characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorption (λmax) would provide insights into the extent of conjugation within the molecule.
Specific UV-Vis spectroscopic data for "this compound" has not been reported in the available literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of "this compound" would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable information about the structural components of the molecule.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight, allowing for the determination of the exact elemental composition and empirical formula of the compound. While general mass spectral data for pyrazole derivatives exists, specific MS and HRMS data for "this compound" are not available in the reviewed sources.
X-ray Diffraction Analysis for Solid-State Structure Determination
A crystallographic study would be invaluable for unambiguously confirming the connectivity and stereochemistry of the molecule. However, there are no published X-ray diffraction data available for "this compound" at this time.
Based on a comprehensive search for scientific literature, there is currently no specific published research available on the theoretical and computational chemistry studies of the compound This compound that would address the detailed topics requested.
Studies involving Density Functional Theory (DFT) calculations, electronic structure analysis, spectroscopic property prediction, conformational analysis, and molecular docking are highly specific to the molecule being investigated. While extensive research exists for other pyrazole derivatives, these findings cannot be accurately extrapolated to this compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the following requested topics for this specific compound:
Theoretical and Computational Chemistry Studies
Molecular Docking Studies of Compound-Target Interactions
Interaction Energy Calculations
Generating content for these sections without specific research data would lead to speculation and scientific inaccuracy, which contravenes the core requirements of the request. Further research and publication on 1,3-Diphenyl-5-methylthio-1H-pyrazole are needed before an article on these specific computational studies can be written.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole (B372694) derivatives, including those structurally related to this compound, QSAR studies are instrumental in understanding the structural requirements for their biological effects and in designing new, more potent compounds.
Predictive Model Development
The development of predictive QSAR models for pyrazole derivatives involves the use of various molecular descriptors to quantify the structural features of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others. Once calculated, these descriptors are correlated with the biological activity of the compounds using statistical methods such as Multiple Linear Regression (MLR) and Random Forest regression.
For instance, a study on pyrazole derivatives as potential hypoglycemic agents utilized a machine learning-based QSAR model. This model, developed using RDKit for descriptor calculation, demonstrated strong predictive capabilities. The relationships between structural characteristics and biological effectiveness were identified, leading to the discovery of key structural features that enhance hypoglycemic activity. The statistical significance of such models is often validated through various metrics, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). In one such study, a Random Forest model yielded an R² of 0.90 and a Q² of 0.85, indicating a robust and predictive model.
Another approach in predictive model development for pyrazole derivatives involves 2D-QSAR studies. These models have been successfully used to predict the anti-cancer activity of various pyrazole derivatives against a range of cancer cell lines. By following the Organization for Economic Co-operation and Development (OECD) guidelines, statistically significant 2D-QSAR models have been generated. These models are then employed to predict the activity of newly synthesized or untested pyrazole compounds, thereby guiding the design of novel derivatives with potentially enhanced anti-cancer properties. The essential functional groups identified from the most significant molecular descriptors in these models play a crucial role in the design of these new molecules.
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Mechanisms
Derivatives of 1,3-diphenyl-1H-pyrazole have been identified as potent inhibitors of several key enzyme families. The versatility of this scaffold allows for structural modifications that can confer high affinity and selectivity for different enzymatic targets, leading to a broad spectrum of potential therapeutic applications. The following sections detail the mechanisms by which these compounds exert their inhibitory effects on various enzymes.
Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-1, COX-2)
The pyrazole (B372694) ring is a core structural feature of several well-known selective COX-2 inhibitors, such as celecoxib (B62257). Consequently, the 1,3-diphenyl-1H-pyrazole scaffold has been a subject of interest for its potential anti-inflammatory properties mediated through COX inhibition.
Research has focused on developing derivatives that exhibit high selectivity for COX-2 over COX-1, which is desirable for reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net Studies on various polysubstituted pyrazole and diaryl-pyrazole derivatives confirm their potential as selective COX-2 inhibitors. nih.govresearchgate.net For instance, certain bipyrazole and pyranopyrazole derivatives have shown COX-2 selectivity comparable to celecoxib. nih.gov
However, in the development of other therapeutic agents, such as mPGES-1 inhibitors, the goal has been to design 1,3-diphenyl-1H-pyrazole derivatives that avoid significant COX inhibition. This is to achieve a more targeted anti-inflammatory effect downstream of COX activity. nih.govnih.gov In one such study, the most potent mPGES-1 inhibitor, a derivative of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, demonstrated its efficacy without significant inhibition of COX-1 or COX-2. nih.gov
Table 1: COX Inhibition Profile of Selected Pyrazole Derivatives
| Compound Class | Target | Selectivity | Reference |
|---|---|---|---|
| Bipyrazole and Pyranopyrazole Derivatives | COX-2 | Selectivity indices (SI) of 7.83 and 7.16, respectively, comparable to celecoxib (SI 8.68). | nih.gov |
| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione Derivative (14f) | mPGES-1 | Designed for selectivity over COX; shows no significant inhibition of COX-1/2. | nih.gov |
| Pyrazole-pyridazine hybrids | COX-2 | Trimethoxy derivatives showed higher COX-2 inhibition (IC50 = 1.15-1.50 µM) than celecoxib. | rsc.org |
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition
Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) is a promising strategy for developing next-generation anti-inflammatory drugs. nih.govrsc.orgcpu.edu.cn Inhibiting mPGES-1 selectively suppresses the production of pro-inflammatory prostaglandin E2 (PGE2) without affecting the synthesis of other prostanoids, potentially avoiding the side effects associated with COX inhibitors. nih.govnih.gov
The 1,3-diphenyl-1H-pyrazole scaffold has been successfully utilized to design potent and selective mPGES-1 inhibitors. nih.govnih.gov Researchers have synthesized a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives. nih.gov Docking studies revealed that substituents at the 1 and 3 positions of the pyrazole ring are expected to occupy hydrophobic pockets in the enzyme's active site. nih.gov In vitro assays confirmed that a number of these compounds effectively inhibit human mPGES-1 with desirable selectivity over COX isozymes. nih.govnih.gov
Table 2: mPGES-1 Inhibitory Activity of a 1,3-Diphenyl-1H-pyrazole Derivative
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Compound 14f (a 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivative) | Human mPGES-1 | ~36 nM | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. sciforum.netnih.gov Its inhibition is considered a viable therapeutic strategy for managing type 2 diabetes and obesity. sciforum.netresearchgate.netnih.gov The 1,3-diphenyl-1H-pyrazole scaffold has been identified as having prominent inhibitory potential against PTP1B. researchgate.netnih.gov
Studies have identified series of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as competitive inhibitors of PTP1B. researchgate.netnih.govcornell.edu Molecular docking studies suggest that these compounds can occupy both the catalytic site and an adjacent binding site of the enzyme simultaneously. researchgate.netnih.govcornell.edu The pyrazole scaffold itself has been observed to interact with key amino acid residues in the PTP1B active site, including TYR46, ASP48, and PHE182. researchgate.netnih.gov
Table 3: PTP1B Inhibitory Activity of a 1,3-Diphenyl-1H-pyrazole Derivative
| Compound | Target Enzyme | IC50 | Inhibition Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Compound IIIv (a 1,3-diphenyl-1H-pyrazole derivative with a rhodanine-3-alkanoic acid group) | PTP1B | 0.67 ± 0.09 µM | Competitive | 9-fold selectivity over T-cell protein tyrosine phosphatase (TCPTP) | researchgate.netnih.govcornell.edu |
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Derivatives based on the pyrazole structure have been investigated for their ability to inhibit carbonic anhydrases (CAs) and cholinesterases (ChEs), enzymes relevant to conditions like glaucoma and Alzheimer's disease, respectively. nih.govnih.govbohrium.com
Carbonic Anhydrase (CA) Inhibition: Several series of pyrazole carboxamide and sulfonamide derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govbohrium.commdpi.com The inhibition constants (Ki) for some of these compounds are in the low nanomolar range, indicating high potency. nih.govnih.gov
Acetylcholinesterase (AChE) Inhibition: Similarly, pyrazole carboxamide derivatives have been identified as powerful inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govbohrium.com Certain compounds exhibited Ki values in the single-digit nanomolar range for AChE, highlighting the potential of this scaffold for developing agents to address cholinergic deficits. nih.gov
Table 4: Inhibition of CA and AChE by Pyrazole Carboxamide Derivatives
| Enzyme Target | Inhibitory Potency (Ki Range) | Reference |
|---|---|---|
| hCA I | 10.69 - 70.87 nM | nih.gov |
| hCA II | 20.01 - 56.63 nM | nih.gov |
| Acetylcholinesterase (AChE) | 6.60 - 14.15 nM | nih.gov |
| Butyrylcholinesterase (BChE) | 54.87 - 137.20 nM | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the breakdown of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases. wikipedia.orgpatsnap.commayoclinic.orgnih.gov Various derivatives of 1,3-diphenyl-4,5-dihydro-1H-pyrazole (pyrazoline) have been extensively studied as MAO inhibitors. mdpi.comnih.gov
Research on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has shown them to be reversible, potent, and selective inhibitors of MAO-A over MAO-B. nih.govdartmouth.eduacs.org Some compounds in this class exhibit exceptionally high potency, with Ki values in the low nanomolar range for MAO-A. dartmouth.edu Other studies on 1-acetyl and 1-thiocarbamoyl-3,5-diphenyl-pyrazoline derivatives have identified compounds with varying selectivity for MAO-A and MAO-B, influenced by the substitution patterns on the phenyl rings. mdpi.com The mode of inhibition for some 1-acetyl-3,5-diphenyl-pyrazoline derivatives has been characterized as reversible and non-competitive. nih.gov
Table 5: MAO-A Inhibitory Activity of Selected 1-Acetyl-3,5-diphenyl-pyrazoline Derivatives
| Compound | Target Isoform | Inhibitory Potency (Ki) | Selectivity Index (SI = Ki MAO-B / Ki MAO-A) | Reference |
|---|---|---|---|---|
| (-)-6 enantiomer | MAO-A | 2 nM | 165,000 | dartmouth.edu |
| (+)-6 enantiomer | MAO-A | 6 nM | 166,666 | dartmouth.edu |
| (-)-11 enantiomer | MAO-A | 4 nM | 80,000 | dartmouth.edu |
| (+)-11 enantiomer | MAO-A | 7 nM | 38,571 | dartmouth.edu |
Tyrosine Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction, and their aberrant activity is a hallmark of many cancers. mdpi.comnih.govnih.gov The pyrazole scaffold is a key structural component in numerous approved protein kinase inhibitor drugs. mdpi.comnih.gov
The 1,3-diphenyl-1H-pyrazole framework has been identified as a promising scaffold for designing novel kinase inhibitors. nih.gov Molecular modeling studies have shown that this scaffold can fit deeply into the ATP binding pocket of kinases, such as MEK1, demonstrating good shape complementarity and forming hydrophobic interactions with multiple residues. nih.gov Further in silico investigations on derivatives like (2-aminophenyl)[4-(4-chlorophenyl)-1,3-diphenyl-1H-pyrazol-5-yl]methanone suggest significant interaction with the target receptors of EGFR tyrosine kinases. bohrium.com The versatility of the pyrazole core allows it to be incorporated into structures targeting a wide array of kinases, including Akt, Bcr-Abl, and JAK kinases, making it a privileged structure in the development of targeted cancer therapies. nih.govnih.gov
Receptor Modulation and Binding Mechanisms
Derivatives of 1,3-diphenyl-1H-pyrazole have been shown to modulate the activity of several key physiological receptors through diverse binding mechanisms, including allosteric modulation, partial agonism, and competitive antagonism.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Positive Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor, is primarily located postsynaptically in the central nervous system and is involved in regulating neuronal excitability. nih.gov Activation of mGluR5 stimulates phospholipase C, leading to the hydrolysis of phosphoinositides and a subsequent increase in intracellular calcium concentrations. nih.gov
Certain N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives function as positive allosteric modulators (PAMs) of mGluR5. nih.gov These compounds bind to a site on the receptor distinct from the glutamate binding site, and they potentiate the receptor's response to glutamate. nih.govresearchgate.net One of the pioneering compounds in this class is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). researchgate.netnih.gov In functional assays using rat cortical astrocytes, CDPPB was found to potentiate glutamate-induced calcium release. researchgate.net Structure-activity relationship studies have shown that modifications to the benzamide (B126) and phenyl rings can significantly alter potency and affinity. researchgate.net For example, the combination of optimal substituents resulted in the compound VU-1545, which demonstrated substantially increased potency compared to CDPPB. researchgate.net
Table 1: Activity of 1,3-Diphenyl-1H-pyrazole Derivatives as mGluR5 PAMs
| Compound | EC50 (nM)¹ | Ki (nM)² |
|---|---|---|
| CDPPB | 77 ± 15 | 3760 ± 430 |
| VU-1545 | 9.6 ± 1.9 | 156 ± 29 |
¹Potentiation of glutamate-induced calcium release in rat cortical astrocytes. researchgate.net ²Displacement of [3H]methoxyPEPy binding in HEK-293 cells expressing rat mGluR5. researchgate.net
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. drugbank.com It is a key regulator of adipogenesis, fatty acid metabolism, and insulin sensitivity. drugbank.com
A series of 1,3-diphenyl-1H-pyrazole derivatives has been identified as potent PPARγ partial agonists. nih.gov These compounds were discovered through virtual screening strategies combining both ligand-centric and receptor-centric methods. nih.gov In vitro assays confirmed that derivatives such as SP3415 exhibit nanomolar binding affinity for PPARγ. researchgate.netnih.gov In cell-based transactivation assays, these compounds demonstrated partial agonistic activity comparable to that of the established anti-diabetic drug, pioglitazone. nih.gov Further investigation into their mechanism revealed that they can act as competitive antagonists against full agonists like rosiglitazone (B1679542) at micromolar concentrations. nih.gov Molecular modeling has provided insights into the structure-activity relationships that determine the partial agonistic effect of this class of compounds on PPARγ. nih.gov
Table 2: Activity of 1,3-Diphenyl-1H-pyrazole Derivatives at PPARγ
| Compound / Series | Activity Type | Binding Affinity |
|---|---|---|
| 1,3-Diphenyl-1H-pyrazole derivatives | Partial Agonist | Nanomolar |
| SP3415 | Partial Agonist | Nanomolar |
Data from in vitro assays. researchgate.netnih.gov
Estrogen Receptor Ligand Activity and Anti-Estrogenic Effects
The estrogen receptors (ERα and ERβ) are nuclear receptors that play crucial roles in development, reproduction, and physiology. Research into pyrazole-based compounds has identified certain tetrasubstituted derivatives as high-affinity ligands for these receptors. nih.gov Specifically, 1,3,5-triaryl-4-alkyl substituted pyrazoles have been noted for their potent and selective binding, particularly towards ERα. nih.gov
One such compound, propylpyrazole triol (PPT), binds to ERα with an affinity approximately 50% that of estradiol (B170435) and demonstrates a 410-fold binding preference for ERα over ERβ. nih.gov This selectivity allows it to function as a specific ERα agonist, activating gene transcription solely through this subtype. nih.gov Further studies on novel nitro-substituted triaryl pyrazole derivatives showed that the placement of a nitro group on the phenolic A-ring could influence binding affinity for both receptor subtypes. The 2-nitrophenol (B165410) derivative 5c was found to bind effectively to both ERα and ERβ, with relative binding affinities (RBA) of 5.17 and 3.27, respectively (where estradiol = 100). nih.gov These findings indicate that the pyrazole core can be tailored to achieve specific interactions and selectivity between ER subtypes. nih.gov
Table 3: Estrogen Receptor Binding Affinity of a Triaryl Pyrazole Derivative
| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) |
|---|---|---|
| 2-nitrophenol derivative 5c | 5.17 | 3.27 |
Relative binding affinity with estradiol set to 100%. nih.gov
Glucagon (B607659) Receptor Antagonism
The glucagon receptor, a member of the family B G protein-coupled receptors, is a key regulator of blood glucose levels. Antagonism of this receptor is a therapeutic strategy for managing type 2 diabetes. A novel class of 1,3,5-substituted pyrazoles has been discovered to be potent and selective human glucagon receptor antagonists. nih.gov
One extensively studied example is MK-0893, which acts as a reversible and competitive antagonist. researchgate.net It demonstrates high binding affinity with an IC50 value of 6.6 nM. researchgate.net In functional assays measuring cyclic AMP (cAMP) activity, MK-0893 showed an IC50 of 15.7 nM. researchgate.net This compound also exhibits high selectivity for the glucagon receptor over other related family B GPCRs, such as the gastric inhibitory polypeptide receptor (GIPR) and the glucagon-like peptide-1 receptor (GLP-1R). researchgate.net
Table 4: Activity Profile of Pyrazole-based Glucagon Receptor Antagonist MK-0893
| Target Receptor | IC50 (nM) |
|---|---|
| Glucagon Receptor (Binding) | 6.6 |
| Glucagon Receptor (cAMP) | 15.7 |
| GIPR | 1020 |
| GLP-1R | >10000 |
Data from in vitro binding and functional assays. researchgate.net
Cellular Pathway Modulation
Beyond direct receptor interaction, 1,3-diphenyl-1H-pyrazole derivatives have been found to modulate fundamental cellular pathways, most notably those leading to programmed cell death, or apoptosis.
Induction of Apoptosis
Apoptosis is a critical process for removing damaged or cancerous cells. Several studies have shown that derivatives based on the 1,3-diphenyl-1H-pyrazole structure can induce apoptosis in human cancer cells. nih.gov A series of pyrazole-benzimidazole hybrids featuring the 1,3-diphenyl-pyrazole core demonstrated potent anti-proliferative activity against lung, breast (MCF-7), and cervical cancer cell lines. nih.gov
Mechanistic investigations in MCF-7 breast cancer cells revealed that these compounds induce apoptosis through the intrinsic mitochondrial pathway. nih.gov Key events in this pathway include the collapse of the mitochondrial membrane potential and a subsequent increase in intracellular reactive oxygen species (ROS). nih.gov Furthermore, these compounds were shown to arrest the cell cycle in the G1 phase. nih.gov Similarly, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 cells by activating pro-apoptotic proteins such as Bax, p53, and Caspase-3, and inhibiting the anti-apoptotic protein Bcl-2. rsc.org
Table 5: Apoptosis-Inducing Activity of Pyrazole Derivatives in Cancer Cells
| Compound Series | Cancer Cell Line | IC50 (µM) | Observed Cellular Mechanisms |
|---|---|---|---|
| 1,3-Diphenyl-pyrazole-benzimidazole hybrids | MCF-7, A549, HeLa | 0.83 - 1.81 | G1 cell cycle arrest, ROS generation, mitochondrial membrane potential collapse. nih.gov |
Based on a comprehensive review of the available scientific literature, detailed mechanistic studies focusing specifically on the biological activities of 1,3-Diphenyl-5-methylthio-1H-pyrazole are not extensively documented in the provided search results. The existing research primarily investigates the broader class of pyrazole, pyrazoline, and 1,3-diphenyl-pyrazole derivatives.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the specific compound “this compound.” Attributing the mechanistic details from related but distinct pyrazole compounds to this specific molecule would be scientifically inaccurate and speculative.
General findings for the broader class of pyrazole derivatives indicate involvement in the biological activities outlined, such as cell cycle arrest, alteration of mitochondrial membrane potential, generation of reactive oxygen species, inhibition of the NF-κB pathway, and various antimicrobial mechanisms. For instance, studies on certain 1,3,5-trisubstituted pyrazoline derivatives have demonstrated the ability to induce cell cycle arrest, cause mitochondrial damage, and trigger apoptosis through the generation of reactive oxygen species. nih.govwaocp.orgnih.gov Similarly, various pyrazole analogs have been identified as potent anti-inflammatory agents via the inhibition of the NF-κB signaling pathway. academicstrive.com In the context of antimicrobial activity, proposed mechanisms for pyrazole compounds include the inhibition of essential enzymes like DNA gyrase. nih.govresearchgate.net
However, the precise contribution of the 5-methylthio group on the 1,3-diphenyl-1H-pyrazole scaffold to these specific mechanisms has not been elucidated in the available research. To maintain scientific integrity and strictly adhere to the user's request to focus solely on "this compound," the article cannot be generated at this time. Further experimental research specifically investigating this compound is required to detail its mechanisms of biological action.
Structure Activity Relationship Sar Studies of 1,3 Diphenyl 5 Methylthio 1h Pyrazole Derivatives
Influence of Substituents on Biological Potency and Selectivity
No published data was found detailing the influence of substituents on the biological potency and selectivity of 1,3-Diphenyl-5-methylthio-1H-pyrazole derivatives.
Stereochemical Considerations in Activity Profiles
No information is available regarding the stereochemical aspects of this compound derivatives and their influence on biological activity.
Rational Design Principles for Optimized Biological Activities
There are no specific rational design principles published for the optimization of biological activities related to this compound.
Advanced Applications Beyond Medicinal Chemistry
Materials Science Applications
In materials science, pyrazole (B372694) derivatives are gaining attention for their potential in developing new functional materials. Their conjugated π-electronic systems are central to their promising optical and electronic properties. ias.ac.in These characteristics are being explored for applications in cutting-edge electronics and polymer science.
The development of efficient and stable Organic Light-Emitting Diodes (OLEDs) relies on the design of high-performance organic materials, including hole-transport materials (HTMs). Pyrazole derivatives are recognized for their potential in electroluminescent materials. researchgate.net The inherent electronic properties of the pyrazole ring system make it a suitable scaffold for designing molecules for optoelectronic applications. researchgate.net
While direct research on 1,3-Diphenyl-5-methylthio-1H-pyrazole as an HTM is not extensively documented, the characteristics of the broader class of pyrazole-containing compounds suggest potential in this area. Effective HTMs require high hole mobility and appropriate energy levels (HOMO/LUMO) to ensure efficient injection and transport of holes. researchgate.netmdpi.com The aromatic nature of the two phenyl rings and the pyrazole core in this compound provides a conjugated system that is a fundamental requirement for charge transport. Furthermore, the methylthio group can modulate the electronic properties, potentially tuning the energy levels to better align with other materials in an OLED device stack. The thermal stability and solubility of such compounds are also critical factors for their processing and the operational lifetime of OLED devices. mdpi.com
| Property | Significance in OLEDs | Relevance of Pyrazole Structure |
|---|---|---|
| High Hole Mobility | Ensures efficient transport of positive charges (holes) to the emissive layer. | The conjugated π-system of the diphenyl pyrazole core can facilitate charge delocalization and transport. |
| Appropriate HOMO Level | Must align with the anode and the emissive layer for efficient hole injection and to block electron leakage. | Substituents like the phenyl and methylthio groups can be modified to tune the HOMO energy level. |
| High Thermal Stability | Prevents degradation of the material during device operation, ensuring a long lifetime. | The aromatic heterocyclic structure of pyrazole generally imparts good thermal stability. |
| Good Film-Forming Properties | Ability to form smooth, uniform thin films is crucial for fabricating multilayer OLED devices. | Molecular design and substitution can influence intermolecular interactions and film morphology. |
The incorporation of pyrazole moieties into polymer chains is a strategy for developing new materials with tailored optoelectronic properties. ias.ac.in These polymers are investigated for use in various devices, including transistors, sensors, and photovoltaics. ias.ac.in
Research has been conducted on polymers derived from monomers structurally related to this compound. For instance, a polymer synthesized from 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (B99206) has been studied for its optical properties. A blend of this pyrazole-containing polymer with poly(methyl methacrylate) was found to be transparent and thermally stable up to 275.4 °C. researchgate.net Optical measurements on a thin film of the blend revealed key parameters indicating its potential for optoelectronic applications. researchgate.net The study determined that the material exhibits indirect allowed electronic transitions. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Transmittance (at 700 nm) | 97.55% | The percentage of light that passes through the material, indicating high transparency. |
| Refractive Index (at 700 nm) | 1.37 | A measure of how much the path of light is bent, or refracted, when entering the material. |
| Optical Band Gap (Eg) | 3.737 eV | The energy required to excite an electron from the valence band to the conduction band. |
| Urbach Energy (Eu) | 0.831 eV | Indicates the degree of disorder or defects within the material's band structure. |
These findings demonstrate that incorporating a diphenyl pyrazole structure into a polymer backbone can yield materials with desirable optical transparency and a wide band gap, which are important characteristics for various optical and electronic device components.
Catalytic Applications in Organic Synthesis
The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property is harnessed in transition-metal catalysis, where pyrazole-containing molecules can act as ligands to modulate the activity and selectivity of a metal center.
Pyrazole derivatives are widely used as ligands in coordination chemistry and have found applications in homogeneous catalysis. researchgate.net The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center in various ways, acting as a monodentate or a bridging ligand. researchgate.net The substituents on the pyrazole ring, such as the phenyl groups in this compound, play a crucial role in determining the steric and electronic environment around the metal center, thereby influencing the outcome of the catalytic reaction.
The N-phenyl group at the 1-position and the C-phenyl group at the 3-position create a specific steric bulk that can control the access of substrates to the catalytic center, potentially leading to high selectivity in reactions. The methylthio group at the 5-position can also influence the electronic properties of the pyrazole ring, modifying its donor capacity and the stability of the resulting metal complex. While specific catalytic applications of this compound as a ligand are not widely reported, the vast research on related pyrazole-based ligands in areas like polymerization and cross-coupling reactions highlights the potential of this class of compounds. researchgate.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in organic synthesis. While the primary catalytic role of pyrazoles is often associated with their function as ligands for metals, certain heterocyclic compounds can function as organocatalysts. This typically involves the ability of the molecule to act as a Lewis base, Brønsted acid/base, or to form covalent intermediates.
There is limited specific research demonstrating the use of this compound as an organocatalyst. However, the pyrazole nucleus contains both a weakly acidic N-H proton (in N-unsubstituted pyrazoles) and basic nitrogen atoms, giving it an amphiprotic character that can be exploited in catalysis. For N-substituted pyrazoles like the subject compound, the basicity of the nitrogen atom at position 2 could potentially be utilized in base-catalyzed transformations. Further research would be needed to explore and establish any organocatalytic activity of this specific molecule.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
While classical methods for pyrazole (B372694) synthesis are well-established, the future demands more sustainable, efficient, and scalable approaches. researchgate.net Research into the synthesis of 1,3-Diphenyl-5-methylthio-1H-pyrazole is expected to pivot towards modern synthetic strategies that prioritize green chemistry principles and operational simplicity.
Key research avenues include:
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions, representing a greener alternative to conventional heating. rsc.orgresearchgate.net
Multicomponent Reactions (MCRs): Designing one-pot MCRs where multiple starting materials react sequentially to form the target pyrazole would enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. researchgate.netmdpi.com
Catalytic Innovations: The exploration of novel catalysts, such as nano-catalysts or solid-supported acids, could offer higher regioselectivity and yield, along with the benefit of easy catalyst recovery and reuse. researchgate.net For instance, the use of montmorillonite (B579905) K-10 has been effective in the solvent-free synthesis of other trisubstituted pyrazoles. rsc.org
Table 1: Emerging Synthetic Methodologies
| Methodology | Potential Advantages | Future Research Focus for this compound |
|---|---|---|
| Green Chemistry | Reduced environmental impact, energy efficiency, safer reaction conditions. | Development of solvent-free or aqueous-based syntheses; use of recyclable catalysts. |
| Flow Chemistry | Enhanced reaction control, improved safety, seamless scalability. | Adaptation of batch synthesis protocols to continuous flow systems for industrial-scale production. |
| Photocatalysis | Mild reaction conditions, unique reactivity pathways. | Exploration of light-mediated cycloaddition or C-S bond formation steps. |
Deeper Mechanistic Insights into Biological and Physical Interactions
A fundamental understanding of how this compound interacts with biological targets and its intrinsic physicochemical properties is paramount for rational drug design and materials engineering. The pyrazole core is a privileged scaffold known to be a constituent in a wide range of biologically active compounds. researchgate.netnih.gov
Future investigations should focus on:
Target Deconvolution: For any observed biological activity, identifying the specific protein or nucleic acid target is crucial. Advanced chemical biology techniques, such as affinity-based proteomics, can pinpoint molecular binding partners.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogs—by modifying the phenyl rings or altering the thioether group—will be essential to build comprehensive SAR models. nih.gov This will clarify which structural features are critical for activity and guide the optimization of lead compounds.
Biophysical Characterization: Techniques like X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry can provide high-resolution data on the compound's 3D structure, its binding mode with targets, and the thermodynamics of these interactions.
Exploration of New Applications in Emerging Technologies
The unique combination of the pyrazole core, aromatic phenyl groups, and a sulfur-containing substituent suggests that this compound could be a valuable component in various advanced technologies.
Potential emerging applications include:
Materials Science: The compound's heterocyclic and aromatic nature makes it a candidate for organic electronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a ligand in the formation of metal-organic frameworks (MOFs). researchgate.net
Agrochemicals: Pyrazole derivatives have found significant use as herbicides, fungicides, and insecticides. nih.gov Screening this compound and its derivatives for activity against various agricultural pests and weeds could uncover new crop protection agents. researchgate.netnih.gov
Corrosion Inhibition: Compounds containing both nitrogen and sulfur atoms are often effective corrosion inhibitors for metals. Future studies could evaluate its ability to form a protective film on metal surfaces, preventing degradation in acidic or saline environments.
Table 2: Potential Technological Applications
| Application Area | Rationale | Key Research Objectives |
|---|---|---|
| Organic Electronics | Conjugated π-system, potential for charge transport. | Synthesis of pyrazole-based polymers; evaluation of photophysical and electronic properties. |
| Agrochemicals | Proven success of the pyrazole scaffold in pesticides. nih.gov | High-throughput screening against fungal, insect, and plant targets. |
| Sensing Technology | Potential for metal ion coordination (N, S atoms). | Development of chemosensors for the detection of specific metal ions through colorimetric or fluorescent changes. |
Integration of Advanced Computational and Experimental Methodologies
The synergy between in silico and experimental approaches can significantly accelerate the research and development cycle. eurasianjournals.com Computational chemistry offers powerful tools to predict properties and guide experimental design, saving both time and resources. eurasianjournals.com
Future directions in this integrated approach include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, molecular orbitals (HOMO/LUMO), and spectroscopic properties of this compound. nih.govresearchgate.net These calculations provide a theoretical foundation for understanding its behavior.
Molecular Docking and Dynamics: To explore potential biological applications, molecular docking can predict the binding affinity and orientation of the compound within the active site of various enzymes or receptors. researchgate.net Subsequent molecular dynamics simulations can then assess the stability of these interactions over time. eurasianjournals.com
Machine Learning and AI: As more data on pyrazole derivatives are generated, machine learning models can be trained to predict the biological activity or physical properties of new, unsynthesized analogs. This data-driven approach can prioritize the most promising candidates for synthesis and testing, streamlining the discovery process. eurasianjournals.com
By pursuing these future research directions, the scientific community can fully elucidate the properties and potential of this compound, paving the way for its application in diverse and impactful areas.
Q & A
Q. What are the common synthetic routes for 1,3-Diphenyl-5-methylthio-1H-pyrazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting phenylhydrazine with a diketone precursor under acidic or basic conditions can yield the pyrazole core. Regioselectivity is controlled by steric and electronic factors: electron-withdrawing substituents on the carbonyl group favor formation of the 5-methylthio derivative. Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) improves yield . Copper-catalyzed cross-coupling reactions in ionic liquids (e.g., [BMIM]BF₄) at 130°C for 2 hours can enhance regioselectivity and reduce byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrazole ring protons appear as singlet(s) near δ 6.5–7.5 ppm, while the methylthio group (S–CH₃) resonates as a singlet at δ 2.3–2.5 ppm. Aromatic protons from phenyl groups show splitting patterns consistent with para/meta substitution .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–S (650–750 cm⁻¹) confirm the pyrazole and thioether moieties .
- Mass Spectrometry : A molecular ion peak [M+H]⁺ at m/z 295 (C₁₆H₁₃N₂S) with fragmentation patterns (e.g., loss of CH₃S•) validates the structure .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate, 7:3) separates the target compound from unreacted phenylhydrazine and diketone precursors. Recrystallization in ethanol/water (1:1) at 0°C yields high-purity crystals (>95%). For trace metal removal (e.g., Cu residues), chelating agents like EDTA in aqueous washes are recommended .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in NMR-based regiochemical assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software provides unambiguous confirmation of regiochemistry. For example, bond lengths (C–N: ~1.34 Å, C–S: ~1.78 Å) and torsion angles between phenyl rings (e.g., dihedral angles >60° indicate non-planar conformations) differentiate between 1,3- and 1,5-regioisomers. Discrepancies in NMR coupling constants (e.g., J = 2.1 Hz vs. 4.5 Hz for adjacent protons) can be cross-validated with SCXRD-derived spatial arrangements .
Q. What computational methods predict the electronic properties and bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate reactivity. Molecular docking (AutoDock Vina) against COX-2 or CYP450 enzymes predicts binding affinities (ΔG ≈ -8.5 kcal/mol), suggesting potential anti-inflammatory activity. Solvent effects (PCM model) and Mulliken charges on the sulfur atom guide SAR studies .
Q. How do steric and electronic effects influence the molecular conformation of this compound in the solid state?
- Methodological Answer : SCXRD analysis reveals that bulky substituents (e.g., phenyl groups at positions 1 and 3) induce non-planarity (dihedral angle: 85° between pyrazole and phenyl rings). The methylthio group at position 5 adopts a gauche conformation to minimize steric clashes. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts: 12% contribution), stabilizing the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
